molecular formula C18H20N2O4 B12131935 Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- CAS No. 89806-94-0

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-

Cat. No.: B12131935
CAS No.: 89806-94-0
M. Wt: 328.4 g/mol
InChI Key: VXWNVWSXENXRDR-UHFFFAOYSA-N
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Description

Properties

CAS No.

89806-94-0

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]ethyl]acetamide

InChI

InChI=1S/C18H20N2O4/c21-17(13-23-15-7-3-1-4-8-15)19-11-12-20-18(22)14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI Key

VXWNVWSXENXRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis for 2-Phenoxyacetic Acid Intermediate

The foundational step involves synthesizing 2-phenoxyacetic acid , a critical precursor. This is achieved via the Williamson ether synthesis :

  • Reaction Setup :

    • Phenol reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetone).

    • Conditions : 60–80°C for 6–12 hours.

    • Product : Ethyl 2-phenoxyacetate (yield: 85–92%).

  • Ester Hydrolysis :

    • The ester is hydrolyzed to 2-phenoxyacetic acid using aqueous NaOH or LiOH in THF/MeOH.

    • Conditions : Reflux for 3–5 hours.

    • Yield : 90–95%.

Key Data :

StepReagents/ConditionsYield (%)
EtherificationPhenol, ethyl bromoacetate, K₂CO₃, DMF85–92
HydrolysisNaOH, THF/MeOH, reflux90–95

Amidation Strategies for Bis-Acetamide Formation

The carboxylic acid is converted to the bis-amide via three primary methods:

Mixed Anhydride Method

Procedure :

  • Activation : 2-Phenoxyacetic acid reacts with pivaloyl chloride in CH₂Cl₂/DMAc (3:1) with triethylamine at −20°C to form a mixed anhydride.

  • Coupling : Ethylene diamine is added dropwise at −20°C, followed by gradual warming to room temperature.

  • Workup : Hydrolysis with aqueous NaHCO₃, extraction with CH₂Cl₂, and solvent distillation.

Optimized Parameters :

  • Molar ratio (acid:pivaloyl chloride:amine): 1:1.05:0.5.

  • Yield : 92–95%.

  • Purity : >99% (HPLC).

Acid Chloride Method

Procedure :

  • Chlorination : 2-Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) in CH₂Cl₂ under reflux.

  • Amidation : The acid chloride is reacted with ethylene diamine in THF with triethylamine as a base.

  • Isolation : Filtration and recrystallization from cyclohexane.

Key Metrics :

  • Reaction Time : 2–4 hours.

  • Yield : 88–90%.

Coupling Agent Approach (EDC/HOBt)

Procedure :

  • Activation : 2-Phenoxyacetic acid, EDC, and HOBt are dissolved in DMF.

  • Coupling : Ethylene diamine is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Purification : Column chromatography (silica gel, EtOAc/hexane).

Performance :

  • Yield : 80–85%.

  • Advantage : Avoids harsh conditions, suitable for heat-sensitive substrates.

Comparative Analysis :

MethodConditionsYield (%)Purity (%)
Mixed Anhydride−20°C, CH₂Cl₂/DMAc92–95>99
Acid ChlorideReflux, THF88–9097–98
EDC/HOBtRT, DMF80–8595–97

Direct Ether-Amidation Hybrid Approach

An alternative route synthesizes the ethylene-bis(phenoxy) backbone first, followed by amidation:

  • Ether Synthesis :

    • Ethylene glycol reacts with 2-chlorophenol in DMAc/K₂CO₃ at 50–60°C.

    • Product : 1,2-Bis(2-phenoxy)ethane (yield: 75–80%).

  • Amidation :

    • The diol is oxidized to a dicarboxylic acid (e.g., using KMnO₄/H₂SO₄), which is then converted to the bis-amide via mixed anhydride or coupling methods.

Challenges :

  • Lower overall yield (60–65%) due to multiple steps.

  • Requires stringent oxidation control to avoid over-oxidation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Mixed Anhydride Method : Superior for industrial-scale synthesis due to high yields and minimal side products.

  • EDC/HOBt : Preferred for lab-scale synthesis of sensitive compounds but costly for large batches .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] has the molecular formula C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4} and a molecular weight of 336.36 g/mol. Its structure features two acetamide groups linked by an ethylene bridge, which enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] exhibits antimicrobial activity against various pathogens. Its structural framework allows for interactions with biological targets such as enzymes and receptors. Case studies show that related compounds have demonstrated significant activity against bacterial strains including Escherichia coli and Staphylococcus aureus.

Compound Activity Target Pathogen
Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-]AntimicrobialE. coli, S. aureus
Related Bis(phenoxyacetamides)AntifungalCandida albicans

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have shown that derivatives can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study: Enzyme Inhibition

A study evaluated the enzyme inhibitory potential of phenoxyacetamides against α-glucosidase and acetylcholinesterase. Results indicated substantial inhibitory activity against α-glucosidase, suggesting potential therapeutic applications for managing Type 2 diabetes.

Pesticidal Activity

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] has been investigated for its use as a pesticide due to its biological activity. The compound's ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals.

Application Effectiveness
Pesticide DevelopmentEffective against crop pests

Synthesis and Structural Variations

The synthesis of Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] typically involves multi-step reactions that allow for variations in substituents on the phenoxy groups. This flexibility facilitates the development of analogs with tailored properties.

Synthetic Pathway Overview

  • Starting Materials : Phenol derivatives.
  • Reagents : Acetic anhydride or acetyl chloride.
  • Steps :
    • Formation of phenoxyacetamides.
    • Coupling reactions to form the bis-acetamide structure.

Molecular Interaction Studies

Molecular docking studies have been employed to predict how Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] interacts with various biological targets at a molecular level. These studies can elucidate mechanisms of action and help optimize its structure for enhanced efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis(acetamide)
  • CAS Number : 67499-49-4
  • Molecular Formula : C₁₈H₂₀N₂O₄
  • Molecular Weight : 328.36 g/mol
  • Structure: Two acetamide groups are linked via a 1,2-ethanediyl bridge, with phenoxy substituents at the 2-position of each phenyl ring. The SMILES string is CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C, confirming the ethanediyloxy-phenylene backbone .

Key Properties :

  • Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors
  • Polar Surface Area : 86.64 Ų

Comparison with Structurally Similar Compounds

Bischloroacetylethylinediamine

  • IUPAC Name : Acetamide, N,N′-1,2-ethanediylbis[2-chloro-
  • CAS Number : 2620-09-9
  • Molecular Formula : C₆H₁₀Cl₂N₂O₂
  • Molecular Weight : 213.06 g/mol
  • Key Differences: Substituents: Chlorine atoms replace phenoxy groups, increasing electronegativity and reactivity. Applications: Likely used as a herbicide precursor (similar to alachlor in ) due to chloroacetamide’s pesticidal properties. Polarity: Higher polarity compared to the phenoxy-substituted target compound.

Tetraacetylethylenediamine (TAED)

  • IUPAC Name : N,N'-1,2-Ethanediylbis(N-acetylacetamide)
  • CAS Number : 10543-57-4
  • Molecular Formula : C₁₀H₁₆N₂O₄
  • Molecular Weight : 228.25 g/mol
  • Key Differences :
    • Structure : Four acetyl groups on an ethylenediamine backbone, lacking aromatic rings.
    • Applications : Widely used as a bleach activator in detergents due to its ability to release peracetic acid .
    • Reactivity : Enhanced solubility in aqueous media compared to the target compound’s aromatic structure.

Acetamide, N,N'-[1,2-ethanediylbis[oxy(2-nitro-4,1-phenylene)]]bis-

  • CAS Number : 67499-47-2
  • Molecular Formula : C₁₈H₁₈N₄O₈
  • Molecular Weight : 418.36 g/mol
  • Key Differences :
    • Substituents : Nitro groups at the 2- and 4-positions of the phenylene rings.
    • Electronic Effects : Nitro groups are electron-withdrawing, reducing electron density on the aromatic rings and altering reactivity.
    • Stability : Likely less stable under reducing conditions compared to the target compound.

Alachlor

  • IUPAC Name : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
  • CAS Number : 15972-60-8 (implied from )
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Differences :
    • Substituents : Chloro and methoxymethyl groups on a diethylphenyl backbone.
    • Applications : Herbicide, highlighting how substitution patterns dictate biological activity .

Tabular Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound 67499-49-4 C₁₈H₂₀N₂O₄ 328.36 Phenoxy Polymer intermediates, synthesis
Bischloroacetylethylinediamine 2620-09-9 C₆H₁₀Cl₂N₂O₂ 213.06 Chloro Herbicide precursors
TAED 10543-57-4 C₁₀H₁₆N₂O₄ 228.25 Acetyl Detergent bleach activators
Nitro-Substituted Analog 67499-47-2 C₁₈H₁₈N₄O₈ 418.36 Nitro High-energy materials research
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl Herbicides

Research Findings and Implications

  • Structural Impact on Reactivity: Phenoxy groups in the target compound confer aromatic stability and moderate polarity, making it suitable for applications requiring thermal resistance (e.g., polymer additives) . In contrast, TAED’s acetyl groups enhance hydrolysis reactivity, critical for its role in detergents .
  • Biological Activity: Chloroacetamides like alachlor and bischloroacetylethylinediamine demonstrate pesticidal activity, whereas the target compound’s phenoxy groups may favor non-biological applications .

Biological Activity

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] is an organic compound with the molecular formula C18H20N2O4C_{18}H_{20}N_{2}O_{4} and a molecular weight of 336.36 g/mol. This compound features a unique structural framework characterized by two phenoxyacetamide moieties linked by an ethylene bridge. The biological activities of this compound have garnered attention in various fields, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound's structure allows for significant interactions with biological targets, which may lead to therapeutic effects. The presence of two acetamide groups enhances its potential reactivity through nucleophilic substitutions and acylation reactions typical of amides. These reactions can facilitate interactions with nucleophiles such as amines or alcohols, thereby broadening its application in drug development and agricultural chemistry.

Biological Activities

Research indicates that Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] exhibits several notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains and fungi. The structural configuration of bis(phenoxyacetamides) suggests that this compound may also possess similar antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Studies on related phenoxyacetamide derivatives have demonstrated anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). For instance, derivatives with halogen substitutions on the aromatic ring exhibited enhanced anticancer effects .
  • Anti-inflammatory and Analgesic Effects : Compounds derived from phenoxyacetamides have been evaluated for their anti-inflammatory and analgesic properties. The findings suggest that modifications in the aromatic moieties can significantly influence these activities .

Study on Anticancer Activity

A study focused on synthesized phenoxyacetamide derivatives revealed that compounds with specific substitutions exhibited potent anticancer activity. For example, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated significant anti-inflammatory and analgesic activities alongside its anticancer properties. This highlights the potential of structurally similar compounds to serve as therapeutic agents in oncology .

Antimicrobial Evaluation

Another investigation assessed the antibacterial activity of various acetamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this compound's structure .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds along with their unique features and biological activities:

Compound NameStructure FeaturesUnique Aspects
Acetamide, 2-phenoxy-N-(2-(tetrahydro-1,4-oxazepin)Contains a tetrahydrooxazepin moietyPotential neuroactive properties
N,N'-bis(2-(4-chlorophenoxy)acetamide)Substituted with chlorophenyl groupsEnhanced antimicrobial activity
2-(4-methylphenoxy)-N-(2-(morpholino)ethyl)acetamideContains morpholino groupPossible central nervous system activity

These compounds demonstrate how variations in substituents can significantly influence biological activity and therapeutic applications.

Molecular docking studies have been employed to predict how Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] interacts with various biological targets at a molecular level. These studies elucidate potential mechanisms of action, aiding in the optimization of its structure for enhanced efficacy against specific pathogens or biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing acetamide derivatives with ethanediylbis linkages, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use nucleophilic substitution or condensation reactions. For example, describes synthesizing chloro- and azido-acetamides via reactions of anilines with chloroacetyl chloride or NaN₃ under reflux conditions.
  • Step 2 : Monitor reactions with TLC for progress (e.g., 3–7 hours for azide formation in ).
  • Step 3 : Optimize solvent systems (e.g., DMF or dichloromethane with K₂CO₃ as a base) and temperature (0°C to room temperature) to improve yield and purity .
    • Key Data : Crude products often require crystallization (e.g., ethanol for azido-acetamides in ).

Q. How can spectroscopic techniques validate the structure of ethanediylbis-linked acetamides?

  • Methodology :

  • 1H/13C-NMR : Assign peaks based on substituents (e.g., aromatic protons for phenoxy groups, methyl/methylene groups in ethanediyl bridges). confirms structures using NMR, with Rf values and melting points as secondary validation .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weights (e.g., C₁₀H₁₆N₂O₄ in has a molecular weight of 228.25 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ethanediylbis-acetamides in catalytic or surfactant applications?

  • Methodology :

  • Surface Activity : Study TAED (tetraacetylethylenediamine) as a nonionic surfactant ( ). Measure critical micelle concentration (CMC) and compare with analogs like alachlor ( ) .
  • Catalytic Activation : Investigate TAED’s role in peroxide-based bleaching ( ). Use kinetic studies to quantify activation energy for peroxide decomposition .
    • Data Contradictions : TAED’s efficacy varies with pH; reconcile discrepancies by testing under controlled buffered conditions .

Q. How can researchers resolve contradictions in toxicological data for ethanediylbis-acetamide derivatives?

  • Methodology :

  • In Vitro/In Vivo Models : Compare neurotoxicity results (e.g., notes DU neurotoxicity contradictions in animal studies). Use standardized OECD guidelines for acute/chronic exposure .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenoxy vs. acetyl groups) and assess toxicity via assays like Ames tests or mitochondrial oxidative stress assays ( ) .

Q. What advanced purification strategies address challenges in isolating ethanediylbis-acetamide derivatives?

  • Methodology :

  • Chromatography : Use flash column chromatography for polar derivatives (e.g., azido-acetamides in ).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for TAED in ) .
    • Data : Crude yields for 2-azido-N-phenylacetamides in are improved by ethanol crystallization (up to 82% purity) .

Methodological and Safety Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates in acetamide synthesis?

  • Protocol :

  • Use Schlenk lines or gloveboxes for NaN₃ reactions ( ).
  • Store hygroscopic compounds (e.g., TAED in ) under inert gas .

Q. What computational tools predict the environmental persistence of ethanediylbis-acetamides?

  • Tools :

  • EPI Suite : Estimate biodegradation half-lives.
  • Density Functional Theory (DFT) : Model hydrolysis pathways (e.g., acetamide cleavage in ) .

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